2,3-Dimethylbenzoyl chloride
Overview
Description
2,3-Dimethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride, where two methyl groups are substituted at the 2 and 3 positions on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2,3-Dimethylbenzoyl chloride is a chemical compound used in organic synthesis. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a mechanism known as nucleophilic substitution. In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The chloride ion in this compound acts as a leaving group, making the carbon atom it’s attached to an electrophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reaction and the molecules it interacts with. It’s commonly used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 2,3-Dimethylbenzoyl chloride involves the reaction of 2,3-dimethylbenzoic acid with thionyl chloride. The reaction is typically carried out at lower temperatures to avoid side reactions . The general reaction scheme is as follows:
2,3-Dimethylbenzoic acid+Thionyl chloride→2,3-Dimethylbenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar methods but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to 2,3-dimethylbenzyl alcohol under appropriate conditions.
Oxidation Reactions: It can be oxidized to form 2,3-dimethylbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,3-dimethylbenzamides, 2,3-dimethylbenzoates, and 2,3-dimethylbenzothioates.
Reduction: The major product is 2,3-dimethylbenzyl alcohol.
Oxidation: The major product is 2,3-dimethylbenzoic acid.
Scientific Research Applications
2,3-Dimethylbenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
2,3-Dimethylbenzoyl chloride can be compared with other benzoyl chloride derivatives such as:
- 2,4-Dimethylbenzoyl chloride
- 2,5-Dimethylbenzoyl chloride
- 3,5-Dimethylbenzoyl chloride
Uniqueness
The uniqueness of this compound lies in the specific positioning of the methyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. For example, the steric and electronic effects of the methyl groups can affect the rate and selectivity of nucleophilic substitution reactions.
Properties
IUPAC Name |
2,3-dimethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNKMVDATNLZBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347600 | |
Record name | 2,3-Dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-46-9 | |
Record name | 2,3-Dimethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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